tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid
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Overview
Description
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and is used in various industrial applications, particularly in the production of fragrances and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid typically involves the hydrogenation of dicyclopentadiene to form dihydrodicyclopentadiene. This intermediate is then reacted with carbon monoxide and water in the presence of a strong acid, such as sulfuric acid, to produce this compound .
Industrial Production Methods
For industrial production, the method of reacting dihydrodicyclopentadiene with carbon monoxide and ethanol in hydrofluoric acid is preferred due to its high yield and the ease of recovering the catalyst . This method ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its esters and alcohols .
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and as a stabilizer in various chemical formulations
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The pathways involved include the activation of certain enzymes and the modulation of chemical reactions through its stable tricyclic structure .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.0,2,6]decane-4-carboxylic acid
- Tricyclo[5.2.1.0,2,6]decanedimethanol diacrylate
Uniqueness
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is unique due to its high stability and resistance to chemical changes, making it particularly valuable in industrial applications where long-term stability is required .
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVMMLQNBPNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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